3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4
Description
Properties
Molecular Formula |
C₂₁H₂₂D₄O |
|---|---|
Molecular Weight |
298.46 |
Synonyms |
γ-Ethenyl-4-methyl-γ-[(4-methylphenyl)methyl]-benzenebutanol-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- 4-Methylbenzyl vs. Benzyl/Phenyl Groups: The 4-methylbenzyl groups in the target compound increase hydrophobicity and steric bulk compared to non-methylated benzyl groups (e.g., in 3,3-Dibenzyl-1-phenylpent-4-en-1-ol). This enhances binding affinity in hydrophobic enzyme pockets or membranes, as seen in Boc-L-4-Methylbenzyl-L-Penicillamine .
Comparative Challenges
- Biological Profiling : Structural analogs like 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile show substituent-dependent activity variations, suggesting the target compound’s methyl groups and deuterium could uniquely influence its pharmacological profile .
Preparation Methods
Deuteration via Catalytic Hydrogen-Deuterium Exchange
Deuterium incorporation often employs transition metal catalysts under deuterium gas (D2). For example:
-
Substrate : Non-deuterated 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol.
-
Catalyst : 10% Pd/C or PtO2 in deuterated solvents (e.g., D2O or CD3OD).
-
Conditions : 50–100°C, 10–50 bar D2 pressure for 24–72 hours.
This method achieves >95% deuterium incorporation at the α- and β-positions but requires post-synthesis purification to remove residual protiated species.
Benzylation of Deuterated Pentenol Intermediates
A two-step approach involves:
-
Synthesis of pent-4-en-1-ol-d4 :
-
Bis-benzylation :
Optimization of Reaction Parameters
Temperature and Solvent Effects
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temperature | 0°C to 80°C | 25°C | Maximizes selectivity for bis-adduct |
| Solvent Polarity | Hexane to DMF | Dichloromethane | Balances solubility and reactivity |
| Catalyst Loading | 1–10 mol% Pd | 5 mol% | Prevents over-deuteration |
Higher temperatures (>40°C) promote undesired olefin isomerization, reducing regioselectivity.
Purification and Characterization
Chromatographic Techniques
-
Normal-phase HPLC :
-
Deuterium NMR Validation :
Challenges and Limitations
-
Isotopic Dilution : Protium contamination from moisture reduces deuterium content. Strict anhydrous conditions (Aw < 0.1 ppm) are critical.
-
Benzylation Selectivity : Competitive mono- and tris-benzylation byproducts require careful stoichiometry control (2.2 eq. benzyl bromide per alcohol group).
-
Stability Issues : The compound exhibits limited shelf life (<6 months at −20°C), necessitating stabilizers like BHT.
Industrial-Scale Production Insights
Patent WO2014114615 discloses a room-temperature isomerization process for analogous pentenol derivatives, though adaptation for deuterated variants remains unexplored. Key learnings include:
-
Use of Lewis acids (e.g., ZnCl2) to direct double-bond positioning.
-
Continuous-flow systems to enhance reproducibility at multi-kilogram scales.
Q & A
Basic: What synthetic strategies are recommended for incorporating deuterium into 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4?
Deuterium incorporation typically involves using deuterated reagents (e.g., D₂O, deuterated alcohols, or deuterium gas) during key synthetic steps. For example, the hydroxyl group can be deuterated via acid-catalyzed isotopic exchange under anhydrous conditions to minimize back-exchange. Schlenk line techniques or glovebox systems should be employed to prevent moisture interference . Intermediate purification via column chromatography (e.g., silica gel with deuterated solvents like CDCl₃) ensures isotopic integrity .
Basic: How should researchers characterize the structural integrity of this compound?
Use a combination of:
- ¹H/²H NMR : To confirm deuterium incorporation and assess isotopic purity. The absence of proton signals at specific positions (e.g., the hydroxyl group) indicates successful deuteration.
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic distribution patterns.
- IR spectroscopy : To track functional groups (e.g., OH/OD stretches).
Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) enhances accuracy .
Basic: What protocols ensure the compound’s stability during storage and experimentation?
- Storage : Keep in airtight, light-resistant containers under inert gas (Ar/N₂) at –20°C to minimize deuterium loss and oxidation.
- Solvent selection : Avoid protic solvents (e.g., water, alcohols) that promote isotopic exchange. Use deuterated solvents (e.g., DMSO-d₆) for dissolution .
- Stability monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity) with periodic HPLC or NMR analysis to assess decomposition pathways .
Advanced: How can stereochemical effects influence the compound’s reactivity in catalytic systems?
The compound’s chiral centers and alkene geometry may affect ligand-metal interactions in catalysis. To study this:
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives).
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., chiral Pd complexes) to generate specific stereoisomers.
- Kinetic studies : Compare reaction rates between stereoisomers in model catalytic cycles (e.g., hydrogenation or cross-coupling) .
Advanced: What methodologies quantify isotopic purity and deuterium distribution?
- Isotope ratio mass spectrometry (IRMS) : Measures ²H/¹H ratios with ppm-level precision.
- ²H NMR spectroscopy : Directly quantifies deuterium occupancy at specific sites.
- LC-MS with isotope tracing : Monitors deuterium retention during metabolic or degradation studies .
Advanced: How to design biological activity studies for this deuterated compound?
- Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to compare activity with non-deuterated analogs.
- Isotope effect studies : Evaluate metabolic stability via liver microsome assays to assess if deuteration alters CYP450-mediated oxidation.
- Receptor binding assays : Radiolabel the compound (³H or ¹⁴C) for competitive binding studies against target receptors .
Advanced: How can computational modeling predict the compound’s behavior in complex systems?
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or protein targets to predict bioavailability.
- Density functional theory (DFT) : Calculate thermodynamic stability of deuterated vs. non-deuterated forms.
- Docking studies : Screen against virtual ligand libraries to identify potential biological targets .
Advanced: How to resolve contradictions in experimental data (e.g., unexpected deuterium loss)?
- Cross-validation : Replicate experiments using alternative techniques (e.g., compare NMR and IRMS data).
- Isotopic tracing : Use ²H-labeled solvents/reagents to identify exchange pathways.
- Peer consultation : Collaborate with isotope chemistry experts to troubleshoot synthetic or analytical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
